Lys-isoindoline dihydrochloride salt
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Overview
Description
Lys-isoindoline dihydrochloride salt is a chemical compound characterized by the presence of an isoindoline nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lys-isoindoline dihydrochloride salt typically involves a domino reaction. One common method includes the reaction of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction proceeds under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.
Industrial Production Methods
Industrial production of this compound often employs transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for the efficient construction of complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
Lys-isoindoline dihydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindolinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully reduced isoindoline derivatives.
Substitution: Substitution reactions, particularly involving nucleophiles, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines and alcohols are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoindoline and isoindolinone derivatives, which have significant biological and chemical applications .
Scientific Research Applications
Lys-isoindoline dihydrochloride salt has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Medicine: Explored for its potential in treating mental disorders and as an antipsychotic agent.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of Lys-isoindoline dihydrochloride salt involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the dopamine receptor D3, suggesting its potential application as an antipsychotic agent . Additionally, it inhibits β-amyloid protein aggregation, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Indole Derivatives: These compounds are prevalent in natural products and drugs, playing a significant role in cell biology and the treatment of various disorders.
Uniqueness
Lys-isoindoline dihydrochloride salt is unique due to its specific structural features and the presence of the isoindoline nucleus. This uniqueness contributes to its diverse reactivity and wide range of applications in different scientific fields.
Properties
Molecular Formula |
C14H23Cl2N3O |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,6-diamino-1-(1,3-dihydroisoindol-2-yl)hexan-1-one;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-4-3-7-13(16)14(18)17-9-11-5-1-2-6-12(11)10-17;;/h1-2,5-6,13H,3-4,7-10,15-16H2;2*1H |
InChI Key |
LCVYYJOWQBAHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C(CCCCN)N.Cl.Cl |
Origin of Product |
United States |
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